2,4-Dimethoxybenzyl alcohol

Descripción general

Descripción

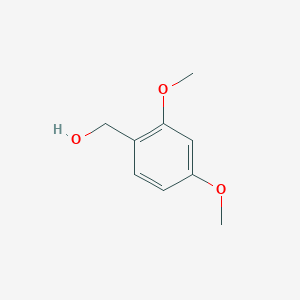

2,4-Dimethoxybenzyl alcohol (CAS: 7314-44-5) is an aromatic alcohol with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. Its structure features a benzyl alcohol core substituted with methoxy groups at the 2- and 4-positions of the benzene ring (Canonical SMILES: COC1=CC=C(C(OC)=C1)CO) . This compound serves as a critical substrate for glucose-methanol-choline (GMC) oxidoreductases, which exhibit aryl-alcohol oxidase activity in enzymatic studies . It is widely used in organic synthesis, such as in the preparation of gibberellic acid derivatives and anti-hyperlipidemic agents . Its storage requires temperatures below -20°C to maintain stability .

Métodos De Preparación

Reduction of 2,4-Dimethoxybenzaldehyde Using Sodium Borohydride

The most widely documented method for synthesizing 2,4-dimethoxybenzyl alcohol involves the reduction of 2,4-dimethoxybenzaldehyde using sodium borohydride (NaBH4). This approach mirrors procedures validated for analogous compounds, such as 3,4-dimethoxybenzyl alcohol .

Reaction Mechanism and Conditions

In a typical procedure, 2,4-dimethoxybenzaldehyde is dissolved in methanol under inert conditions. NaBH4 is added incrementally to avoid exothermic side reactions, and the mixture is stirred at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of borohydride on the carbonyl carbon, yielding the corresponding alcohol after protonation .

Example Protocol

-

Substrate : 2,4-Dimethoxybenzaldehyde (6 mmol)

-

Reducing Agent : NaBH4 (1.5 equivalents, 9.2 mmol)

-

Solvent : Methanol (50 mL)

-

Temperature : Room temperature (25°C)

-

Workup : Evaporation of methanol, aqueous extraction with dichloromethane (3 × 25 mL), and drying over anhydrous Na2SO4 .

This method achieves yields exceeding 98% with a purity of 100%, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Modified Reducing Systems: NaBH4 with Ammonium Oxalate

Recent advancements highlight the efficacy of NaBH4 paired with ammonium oxalate ((NH4)2C2O4) for carbonyl reductions. This system enhances reactivity and selectivity, particularly for sterically hindered aldehydes .

Key Advantages

-

Reduced Side Reactions : Ammonium oxalate mitigates over-reduction or decomposition by stabilizing reactive intermediates.

-

Broader Solvent Compatibility : Reactions proceed efficiently in ethanol or tetrahydrofuran (THF), expanding substrate solubility options .

Optimized Parameters

| Parameter | Value |

|---|---|

| NaBH4 Equivalents | 1.2 |

| (NH4)2C2O4 Loading | 0.2 equivalents |

| Temperature | 0–25°C (controlled addition) |

| Yield | 95–97% |

This protocol is particularly advantageous for large-scale synthesis, as it minimizes borohydride consumption and simplifies purification .

Halogenation-Reduction Pathways

While less common, halogenation-reduction sequences offer alternative routes to this compound. These methods are typically employed when direct aldehyde reduction is impractical.

Stepwise Synthesis from 2,4-Dimethoxybenzyl Chloride

-

Halogenation : Treatment of this compound with thionyl chloride (SOCl2) yields 2,4-dimethoxybenzyl chloride.

-

Reduction : The chloride intermediate is reduced back to the alcohol using aqueous sodium hydroxide or lithium aluminum hydride (LiAlH4) .

Critical Considerations

-

Purity Challenges : Halogenation steps often require chromatographic purification to remove residual thionyl chloride byproducts .

-

Yield Trade-offs : Overall yields for this two-step process rarely exceed 80%, making it less efficient than direct aldehyde reduction .

Catalytic Transfer Hydrogenation

Emerging research explores transfer hydrogenation using palladium or ruthenium catalysts. For example, 2,4-dimethoxybenzaldehyde undergoes hydrogenation in the presence of Pd/C (10% wt) and ammonium formate as a hydrogen donor.

Performance Metrics

-

Catalyst Loading : 5 mol% Pd/C

-

Solvent : Ethanol/water (9:1 v/v)

-

Yield : 93%

-

Reaction Time : 3 hours

This method is notable for its mild conditions and compatibility with acid-sensitive substrates .

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the leading synthesis routes:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| NaBH4 Reduction | 98 | 100 | 24 | High |

| NaBH4/(NH4)2C2O4 System | 97 | 99 | 12 | Moderate |

| Halogenation-Reduction | 80 | 95 | 48 | Low |

| Transfer Hydrogenation | 93 | 98 | 3 | High |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis Intermediate

DMBA serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its ability to undergo chemical transformations makes it useful in creating complex molecules that are essential in drug development. For instance, DMBA has been utilized in the synthesis of ligands and organocatalysts, which are critical in medicinal chemistry.

Antifungal Properties

Research indicates that DMBA exhibits antifungal properties, making it relevant for developing antifungal agents. Its structural similarity to other bioactive compounds allows it to interact effectively with biological targets, thus enhancing its potential as a therapeutic agent .

Fragrance Industry

DMBA is also employed in the fragrance industry due to its aromatic properties. It can be used as a scent component or as a building block for more complex fragrance formulations. The methoxy groups contribute to the compound's olfactory characteristics, making it suitable for various applications in perfumery.

Biological Research

Enzyme Interactions

Studies have shown that DMBA can act as a substrate for specific enzymes involved in oxidative metabolism. This characteristic opens avenues for exploring metabolic pathways involving aromatic alcohols, which can lead to insights into enzyme mechanisms and potential drug interactions.

Case Studies and Research Findings

Several studies have documented the synthesis and application of DMBA in various contexts:

- Synthesis of Bioactive Compounds : A notable study demonstrated the use of DMBA as an intermediate for synthesizing 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol. This synthesis involved several steps including reduction and extraction processes, showcasing DMBA's versatility in organic synthesis .

- Antifungal Activity Evaluation : Another research effort evaluated the antifungal efficacy of DMBA against various fungal strains. The findings suggested significant antifungal activity, supporting its potential use in medicinal formulations aimed at treating fungal infections.

Mecanismo De Acción

El alcohol 2,4-dimetoxi bencílico actúa como sustrato para la glucosametanolcolina (GMC) oxidorreductasa, una enzima que cataliza la oxidación de los alcoholes aromáticos. El sitio activo de la enzima facilita la transferencia de electrones desde el alcohol a un aceptor de electrones, lo que da como resultado la formación del aldehído correspondiente .

Compuestos Similares:

2,4-Dimetoxi benzaldehído: Un producto de oxidación del alcohol 2,4-dimetoxi bencílico, utilizado en aplicaciones similares.

Ácido 2,4-dimetoxi benzoico: Otro derivado con aplicaciones en la síntesis orgánica.

2,4-Dimetoxi bencilamina:

Singularidad: El alcohol 2,4-dimetoxi bencílico es único debido a su doble funcionalidad como alcohol y compuesto aromático. Esto le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,4-Dimethoxybenzyl Alcohol (Veratryl Alcohol)

- Molecular Formula : C₉H₁₂O₃ (same as 2,4-isomer).

- Substitution Pattern : Methoxy groups at 3- and 4-positions.

- Applications: A secondary metabolite in Phanerochaete chrysosporium, crucial for lignin biodegradation. Enhances lignin peroxidase (LiP) activity in aqueous and reversed micellar media, improving aromatic compound degradation efficiency . Adsorption studies show 98.5% removal efficiency using activated carbon, slightly higher than phenol (97.9%), attributed to stronger aromatic interactions .

- Research Significance : Used to model lignin degradation mechanisms and optimize bioremediation strategies .

4-Methoxybenzyl Alcohol

- Molecular Formula : C₈H₁₀O₂.

- Substitution Pattern : Single methoxy group at the 4-position.

- Applications :

4,5-Dimethoxy-2-Nitrobenzyl Alcohol

- Molecular Formula: C₉H₁₁NO₅.

- Substitution Pattern : Methoxy groups at 4- and 5-positions, nitro group at 2-position.

- Applications: Photolabile protecting group in organic synthesis (e.g., "6-nitroveratryl alcohol") due to nitro-group sensitivity to light . Higher molecular weight (213.19 g/mol) and polarity compared to non-nitro analogs influence solubility and reactivity .

2,5-Dimethoxybenzyl Alcohol

- Molecular Formula : C₉H₁₂O₃.

- Substitution Pattern : Methoxy groups at 2- and 5-positions.

- Applications :

3,5-Dimethoxy-4-Hydroxybenzyl Alcohol

- Molecular Formula : C₉H₁₂O₄.

- Substitution Pattern : Methoxy groups at 3- and 5-positions, hydroxyl group at 4-position.

- Increased polarity from hydroxyl group affects solubility in organic solvents .

Enzymatic and Environmental Roles

- 2,4-Dimethoxybenzyl Alcohol :

- 3,4-Dimethoxybenzyl Alcohol :

Comparative Data Tables

Table 1: Physical and Structural Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₂O₃ | 168.19 | 2,4-methoxy | Benzyl alcohol, methoxy |

| 3,4-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | 3,4-methoxy | Benzyl alcohol, methoxy |

| 4,5-Dimethoxy-2-nitrobenzyl alcohol | C₉H₁₁NO₅ | 213.19 | 4,5-methoxy, 2-nitro | Benzyl alcohol, nitro |

| 2,5-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | 2,5-methoxy | Benzyl alcohol, methoxy |

Actividad Biológica

2,4-Dimethoxybenzyl alcohol is an organic compound characterized by its unique structure, which includes two methoxy groups attached to a benzene ring and a hydroxymethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antifungal properties, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : CHO

- Molar Mass : Approximately 168.19 g/mol

- Structure : The presence of methoxy groups enhances the compound's lipophilicity, influencing its biological interactions.

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains, making it a candidate for further exploration in antifungal drug development. The mechanism of action may involve disruption of fungal cell membranes or interference with metabolic pathways essential for fungal survival.

Enzymatic Interactions

This compound acts as a substrate for certain enzymes involved in oxidative metabolism. Its ability to undergo oxidation suggests potential roles in metabolic pathways involving aromatic alcohols. This property is significant for understanding how this compound could be utilized in therapeutic contexts or as a biochemical probe.

Study on Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated the antifungal effects of various substituted benzyl alcohols, including this compound. The results indicated that this compound demonstrated significant inhibition against Candida species, with an IC value comparable to established antifungal agents .

Enzyme Interaction Study

In another research article, the interactions of this compound with cytochrome P450 enzymes were explored. The findings revealed that this compound could modulate the activity of these enzymes, suggesting potential implications for drug metabolism and pharmacokinetics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antifungal Activity | Enzyme Interaction | Notes |

|---|---|---|---|

| This compound | Moderate | Yes | Potential for drug development |

| Benzyl Alcohol | Low | No | Commonly used as a solvent |

| 3,4-Dimethoxybenzyl Alcohol | Moderate | Yes | Similar structure; different activity |

| Vanillyl Alcohol | Low | Yes | Known for flavoring properties |

Análisis De Reacciones Químicas

Oxidation Reactions

2,4-Dimethoxybenzyl alcohol can undergo oxidation reactions to form 2,4-dimethoxybenzaldehyde . Laccase-mediator systems (LMS) can be used to catalyze this oxidation .

Laccase-Mediator System (LMS)

-

In LMS, the enzyme oxidizes a mediator, which then oxidizes the alcohol .

-

Mediators like 2,2′-azino-bis(3-ethyl-benzothiazoline-6-sulfonic acid) (ABTS) and 1-hydroxybenzotriazole (HOBT) are commonly used .

-

With ABTS, the reaction proceeds in two stages: a fast, zero-order decrease in oxygen, followed by a slower, second-order oxygen consumption phase where the benzaldehyde is produced .

-

With HOBT, oxygen uptake is slower and follows zero-order kinetics .

Table 1: Oxidation of this compound using Laccase-Mediator System

| Mediator | Reaction Rate | Oxygen Consumption | Product Formation |

|---|---|---|---|

| 2,2′-azino-bis(3-ethyl-benzothiazoline-6-sulfonic acid) (ABTS) | Two-stage: fast zero-order, then slower second-order | Decreases rapidly in the first stage, slower consumption in the second stage | 2,4-Dimethoxybenzaldehyde |

| 1-hydroxybenzotriazole (HOBT) | Slow, zero-order kinetics | Comparatively slow uptake | 2,4-Dimethoxybenzaldehyde |

Ether Formation

Benzyl ethers, including those of this compound, can be synthesized using the Williamson ether synthesis .

Williamson Ether Synthesis

-

Involves deprotonation of the alcohol followed by reaction with a benzyl halide, such as benzyl bromide .

-

Strong bases like NaH are effective, but milder bases such as Ag2O can be used for selective substitutions .

-

For substrates unstable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .

-

2-Benzyloxy-1-methylpyridinium triflate allows protection even under neutral conditions .

Reduction

3,4-Dimethoxybenzaldehide can be reduced using NaBH4 to produce 3,4-dimethoxybenzyl alcohol .

Use as a Protecting Group

2,4-Dimethoxybenzyl groups can be used to protect alcohols .

Protection and Deprotection

-

Benzyl ethers are commonly used as protecting groups for alcohols .

-

They can be removed oxidatively by ozone under mild conditions .

Reactions with N-Acetylcarbamates

This compound can be used in transesterification reactions to form 2,4-dimethoxybenzyl N-acetylcarbamate .

Transesterification

-

Reacts with methyl N-acetylcarbamate in the presence of i-Pr2NEt to yield 2,4-dimethoxybenzyl N-acetylcarbamate .

-

This reaction is used in the synthesis of benzyl N-acetylcarbamate potassium salts, useful reagents for constructing N-alkylacetamide moieties .

Table 2: Transesterification of Methyl N-acetylcarbamate with this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl N-acetylcarbamate | This compound | i-Pr2NEt, xylenes, reflux, distillation to remove methanol | 2,4-Dimethoxybenzyl N-acetylcarbamate | 80% |

Other Reactions

This compound can be halogenated using SOCl2 to generate 3,4-dimethoxybenzyl chloride compounds .

Additionally, research suggests this compound exhibits antifungal properties, highlighting its significance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-dimethoxybenzyl alcohol that influence its reactivity in organic synthesis?

- Answer : The compound’s structure (aromatic ring with two methoxy groups at positions 2 and 4 and a hydroxymethyl group) enables resonance stabilization, enhancing its nucleophilicity. The methoxy groups act as electron-donating substituents, directing electrophilic substitution reactions to specific positions. Solubility in polar solvents (e.g., DMSO, methanol) and stability under acidic/basic conditions are critical for reaction design. Storage at -20°C is recommended to prevent degradation .

Q. How is this compound utilized as a substrate in enzymatic studies?

- Answer : It serves as a substrate for glucose-methanol-choline (GMC) oxidoreductases, particularly aryl-alcohol oxidases. These enzymes catalyze its oxidation to 2,4-dimethoxybenzaldehyde, producing H₂O₂ as a byproduct. This reaction is used to assay oxidase activity and study enzyme kinetics. For example, Ustilago maydis secretes an aryl-alcohol oxidase that oxidizes this compound with high specificity .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A high-yield method involves the demethylation of calix[4]resorcinarene octamethyl ether using trifluoroacetic acid. Alternatively, selective methoxylation of benzyl alcohol derivatives via Friedel-Crafts alkylation or catalytic hydrogenation of substituted benzaldehydes can be employed .

Advanced Research Questions

Q. How does this compound interact with activated carbon in adsorption studies, and what models describe this behavior?

- Answer : Adsorption studies using SiO₂-impregnated activated carbon show monolayer adsorption behavior, best described by the Freundlich isotherm (R² = 0.979–0.992). The methoxy and hydroxymethyl groups form hydrogen bonds and π-π interactions with the carbon surface, achieving ~98.5% removal efficiency. Comparative data for adsorption models:

| Isotherm Model | R² Range |

|---|---|

| Freundlich | 0.979–0.992 |

| Langmuir | 0.934–0.981 |

| Temkin | 0.964–0.979 |

Q. What role does this compound play in enzymatic redox cascades, and how do cofactors influence its reactivity?

- Answer : In Taiwanofungus camphorata, the recombinant aryl-alcohol dehydrogenase (TcAAD) catalyzes both oxidation (using NAD⁺, pH 9.6) and reduction (using NADPH, pH 6.0) of this compound. The cofactor specificity dictates the reaction direction: NADPH drives reduction to the alcohol, while NAD⁺ facilitates oxidation to the aldehyde. This bifunctionality is rare among dehydrogenases .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for mechanistic studies?

- Answer : Deuterated analogs (e.g., 2b-D) are synthesized via Ru-MACHO-catalyzed H/D exchange in D₂O. A typical protocol involves reacting 1 mmol of this compound with 20 mmol D₂O, 0.5 mol% KOtBu, and 0.2 mol% Ru-MACHO at 60°C for 30 min. Purification via silica gel chromatography yields >95% deuterated product .

Q. What are the challenges in using this compound as a precursor for pyrophosphate derivatives?

- Answer : Its derivatization to 2,4-dimethoxybenzyl pyrophosphate (e.g., for glycosylation studies) requires protection of the hydroxymethyl group. A reported method uses TEAP (triethylamine phosphate) to generate the pyrophosphate intermediate, achieving 30% yield. Key characterization data includes ¹H NMR (δ 4.79 ppm for -CH₂O-) and HR-ESI-MS (m/z 327.0048) .

Q. Data Contradictions and Resolution

- Enzymatic Cofactor Specificity : While TcAAD uses NADPH for reduction , other dehydrogenases (e.g., from Pseudomonas putida) prefer NAD⁺ for oxidation . Researchers must validate cofactor preferences under specific pH and buffer conditions.

- Adsorption Efficiency : Variability in R² values across isotherm models (Freundlich vs. Langmuir) suggests heterogeneous adsorption sites. Combining multiple models and surface characterization (e.g., BET analysis) is recommended for accurate interpretation .

Q. Methodological Recommendations

- Handling : Avoid prolonged exposure to acids/bases to prevent demethylation or esterification. Use inert atmospheres (argon) for sensitive reactions .

- Analytical Tools : Employ GC-MS/MS with DI-HS-SPME for trace analysis in environmental samples and NMR/MS for structural confirmation of derivatives .

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKOUSCCPHSCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223397 | |

| Record name | 2,4-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-44-5 | |

| Record name | 2,4-Dimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SV9LUD373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.